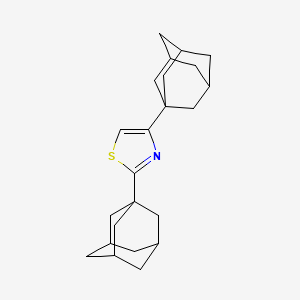
2,4-Di(1-adamantyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Di(1-adamantyl)thiazole is a compound that falls within the broader class of adamantyl-thiazole derivatives. These compounds are characterized by the presence of an adamantyl group, a bulky, rigid, and hydrophobic moiety derived from adamantane, attached to a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen atoms. The specific structure and properties of this compound are not directly discussed in the provided papers, but insights can be drawn from the related compounds that have been synthesized and studied for various biological activities.
Synthesis Analysis
The synthesis of adamantyl-thiazole derivatives typically involves the formation of the thiazole ring followed by the introduction of the adamantyl group. For example, the synthesis of various adamantyl-thiadiazole derivatives has been reported using different synthetic routes, such as the 'green' synthesis protocol using nano-MgO and ionic liquid media , or by cyclization reactions of adamantane-derived precursors with phosphorus oxychloride . These methods highlight the versatility and adaptability of synthetic strategies to incorporate the adamantyl group into thiazole derivatives.
Molecular Structure Analysis
The molecular structure of adamantyl-thiazole derivatives is characterized by the presence of the adamantyl group, which imparts steric bulk and influences the overall molecular conformation. Crystallographic studies have been conducted to determine the low-temperature structures of some derivatives, revealing the orientation of substituents and the nature of intra- and intermolecular interactions . The adamantyl group's influence on the molecular structure is significant, as it can affect the compound's ability to engage in non-covalent interactions, which are crucial for biological activity.
Chemical Reactions Analysis
Adamantyl-thiazole derivatives can participate in various chemical reactions, including acid-base reactions and ring formation reactions. For instance, spiro-1,3,4-thiadiazoline precursors can undergo reactions to form different products depending on the reaction conditions, such as the presence of acids or bases . The reactivity of these compounds is influenced by the presence of the adamantyl group, which can affect the electronic properties of the thiazole ring and adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl-thiazole derivatives are influenced by the hydrophobic nature of the adamantyl group and the electronic characteristics of the thiazole ring. These compounds often exhibit significant biological activities, such as antimicrobial , anti-inflammatory , and antiviral properties. The adamantyl group contributes to the lipophilicity of the compounds, which can enhance their ability to interact with biological membranes and targets. Additionally, the thiazole ring can engage in hydrogen bonding and other non-covalent interactions, which are important for the compounds' biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit trypanocidal activity, suggesting they may interact with biological targets in Trypanosoma brucei .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The lipophilic nature of the adamantyl group could potentially influence the compound’s bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit potent antioxidant activity . Additionally, certain 2,4-disubstituted arylthiazoles have shown trypanocidal activity, suggesting potential cellular effects in Trypanosoma brucei .
Biochemical Analysis
Biochemical Properties
2,4-Di(1-adamantyl)thiazole, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes and proteins have not been reported in the literature.
Cellular Effects
Thiazole-containing small molecules have been investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Animal models are commonly used in biomedical research to study the effects of new drugs and compounds .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
properties
IUPAC Name |
2,4-bis(1-adamantyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NS/c1-14-2-16-3-15(1)8-22(7-14,9-16)20-13-25-21(24-20)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXQCBNNFYZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

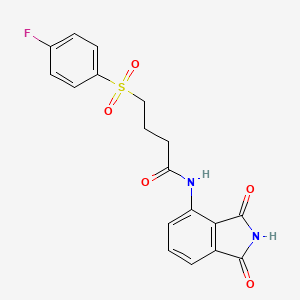
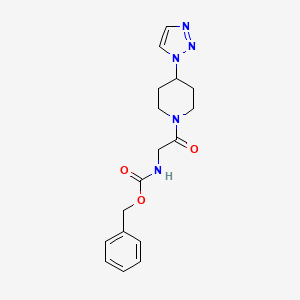
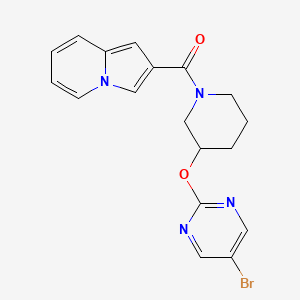
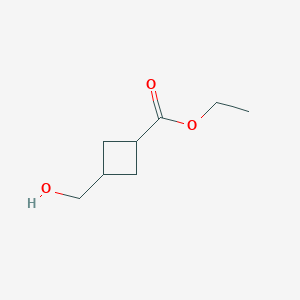
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)


![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)
![1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3019357.png)

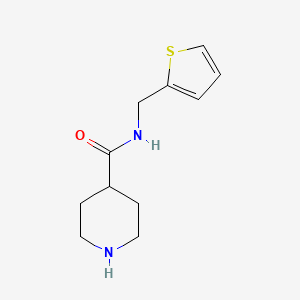
![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)
